molecular formula C9H14O2 B2914871 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 271767-67-0

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2914871
CAS No.: 271767-67-0
M. Wt: 154.209
InChI Key: AGOSTYZIUXCVOX-UHFFFAOYSA-N
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Description

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid featuring a rigid bicyclo[1.1.1]pentane scaffold substituted with a propyl group at the 3-position. This structure is notable for its high strain energy and unique three-dimensional geometry, which makes it a valuable bioisostere in medicinal chemistry. The compound is designed to replace linear or planar groups (e.g., alkynes, para-substituted aromatics) while improving pharmacokinetic properties such as metabolic stability and solubility .

The synthesis of bicyclo[1.1.1]pentane derivatives typically involves radical additions, photochemical reactions, or stepwise functionalization of preformed bicyclo[1.1.1]pentane cores. For example, 3-substituted derivatives are often synthesized via nucleophilic substitutions or decarboxylative couplings .

Properties

IUPAC Name

3-propylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSTYZIUXCVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: Depending on the reaction, products can include alcohols, ketones, or substituted derivatives of the original compound.

Scientific Research Applications

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: The compound’s stability and rigidity make it useful in the study of molecular interactions and enzyme mechanisms.

    Medicine: Its unique structure is explored in drug design, where it can improve the pharmacokinetic properties of therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and specificity of the compound, leading to enhanced biological activity and stability.

Comparison with Similar Compounds

Table 1: Key Properties of Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method (References)
This compound Propyl (C₃H₇) C₉H₁₄O₂ 170.21 Enhanced lipophilicity; potential bioisostere for hydrophobic moieties in drug design Likely via alkylation of BCP core (extrapolated from )
3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Methoxycarbonyl (COOMe) C₈H₁₀O₄ 170.16 Versatile intermediate for photoredox C–N couplings; used in flow chemistry optimizations Esterification of BCP-dicarboxylic acid
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Trifluoromethyl (CF₃) C₇H₇F₃O₂ 192.13 High lipophilicity and metabolic stability; applications in fluorinated drug candidates Radical fluorination or nucleophilic substitution
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid Amino (NH₂) C₆H₉NO₂ 127.14 Bioisostere for aniline or lysine; used in peptide modifications Gabriel synthesis or Boc-protected intermediates
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid Iodo (I) C₆H₇IO₂ 238.03 Precursor for cross-coupling reactions (e.g., Suzuki, Ullmann) Hydrolysis of iodinated ester
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Hydroxy (OH) C₆H₈O₃ 128.13 Polar derivative; improves solubility in aqueous systems Oxidation of methyl esters or ketones

Structural and Functional Comparisons

  • Lipophilicity: The propyl and trifluoromethyl derivatives exhibit increased lipophilicity compared to polar groups (e.g., hydroxy, amino), making them suitable for crossing biological membranes . The methoxycarbonyl group balances polarity and reactivity, serving as a handle for further derivatization .
  • Synthetic Accessibility: Iodo and methoxycarbonyl derivatives are synthesized in high yields (40–80%) via hydrolysis or esterification, whereas amino and trifluoromethyl derivatives require specialized reagents (e.g., HATU, fluorinating agents) . The propyl variant is less documented but likely follows alkylation strategies similar to benzyl or tert-butyl analogs .
  • Applications in Drug Discovery :

    • Trifluoromethyl and propyl derivatives are prioritized in CNS drug design due to their ability to mimic aromatic rings while avoiding metabolic oxidation .
    • The methoxycarbonyl derivative is a key substrate for continuous-flow photoredox reactions, enabling rapid synthesis of BCP-containing pharmaceuticals .

Research Findings and Challenges

  • Photoredox Reactivity :
    3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes decarboxylative C–N coupling with indoles under Cu/Ir catalysis, achieving 80% yield in flow systems . In contrast, the propyl derivative’s reactivity in similar conditions remains unexplored.

  • Bioisosteric Performance: The trifluoromethyl derivative’s -CF₃ group mimics -CH₃ but with enhanced electronegativity, improving target binding in kinase inhibitors . Amino derivatives show promise in peptide-based therapeutics, though their basicity requires careful pH optimization .
  • Stability Issues: Hydroxy and amino derivatives are prone to oxidation, necessitating protective groups (e.g., Boc, acetyl) during synthesis .

Biological Activity

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique bicyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₄O₂
  • CAS Number: 271767-67-0
  • Molecular Weight: 158.21 g/mol

The bicyclo[1.1.1]pentane core structure provides rigidity and stability, which are advantageous in drug design, allowing for enhanced binding interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core:
    • The bicyclic structure can be synthesized through photochemical reactions involving propellane and diacetyl, facilitating the construction of the bicyclo framework on a large scale.
  • Functionalization:
    • Following core formation, the introduction of the carboxylic acid group can be achieved through oxidation or other functionalization methods, allowing for further modifications that enhance biological activity.

Biological Activity

Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The rigid structure influences binding affinities and specificities, which can modulate enzyme activities or receptor interactions effectively.

Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:

  • Enzyme Inhibition Studies:
    Research has shown that derivatives of bicyclo[1.1.1]pentane structures can act as potent inhibitors for enzymes involved in various disease pathways, including γ-secretase inhibition, which is crucial in Alzheimer's disease treatment .
  • Bioisosteric Replacement:
    The bicyclo[1.1.1]pentane motif has been reported as a non-classical phenyl ring bioisostere, enhancing the pharmacokinetic properties of drug candidates while maintaining efficacy .

Comparative Analysis

To understand the unique attributes of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeKey Applications
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidDicarboxylic derivativePolymer synthesis
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acidAromatic derivativeDrug design
Bicyclo[1.1.1]pentane-2-carboxylic acidSimplest derivativeStarting material for functionalization

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